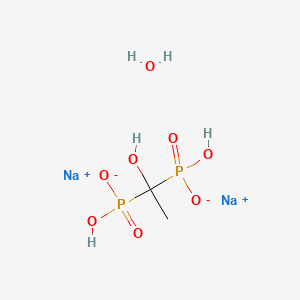
Etidronic acid (disodium salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Etidronic acid (disodium salt), also known as etidronate disodium, is a non-nitrogenous bisphosphonate. It is widely used in various fields such as medicine, water treatment, and cosmetics. The compound was patented in 1966 and approved for medical use in 1977 . It is known for its ability to inhibit bone resorption and prevent calcification, making it useful in treating conditions like osteoporosis and Paget’s disease of bone .
准备方法
Etidronic acid (disodium salt) can be synthesized through several methods. One common synthetic route involves the reaction of acetic acid with phosphorus trichloride in methanesulfonic acid. This reaction forms an intermediate, which is then converted to etidronate by further reaction with phosphorus trichloride . Industrial production methods often involve similar processes, with optimization for large-scale production .
化学反应分析
Etidronic acid (disodium salt) undergoes various chemical reactions, including:
Chelation: It acts as a chelating agent, binding to metal ions such as calcium, iron, and other metals.
Oxidation and Reduction: It can act as a reducing agent in certain conditions, particularly when used with polycarboxylic acids.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include phosphorus trichloride, acetic acid, and methanesulfonic acid . Major products formed from these reactions include various bisphosphonates and chelated metal complexes .
科学研究应用
Etidronic acid (disodium salt) has a wide range of scientific research applications:
Medicine: It is used to treat osteoporosis, Paget’s disease of bone, and heterotopic ossification.
Water Treatment: The compound is used as a scale and corrosion inhibitor in water treatment systems.
Cosmetics: It functions as a chelating agent in various cosmetic formulations.
Industrial Applications: It is used in the dyeing industry as a peroxide stabilizer and dye-fixing agent.
作用机制
Etidronic acid (disodium salt) exerts its effects primarily by inhibiting the formation, growth, and dissolution of hydroxyapatite crystals in bone . It binds to calcium phosphate surfaces, preventing the resorption of bone crystals at lower doses and inhibiting crystal growth at higher doses . This mechanism is particularly useful in treating bone-related diseases by shifting the bone resorption/formation equilibrium towards bone formation .
相似化合物的比较
Etidronic acid (disodium salt) is part of the first generation of bisphosphonates, similar to clodronic acid and tiludronic acid . Unlike other bisphosphonates, such as alendronate, etidronate also prevents bone calcification, making it unique in its ability to treat heterotopic ossification . Other similar compounds include zoledronic acid, ibandronic acid, minodronic acid, and risedronic acid, which are nitrogen-containing bisphosphonates and are often preferred for treating osteoporosis due to their higher potency .
属性
分子式 |
C2H8Na2O8P2 |
|---|---|
分子量 |
268.01 g/mol |
IUPAC 名称 |
disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate;hydrate |
InChI |
InChI=1S/C2H8O7P2.2Na.H2O/c1-2(3,10(4,5)6)11(7,8)9;;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;;1H2/q;2*+1;/p-2 |
InChI 键 |
RCPBHUGBCPLECU-UHFFFAOYSA-L |
规范 SMILES |
CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![2-amino-N-ethyl-N-[(1-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B14795842.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)
![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)

![2-amino-N-[(2-bromophenyl)methyl]-3-methylbutanamide](/img/structure/B14795861.png)
![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14795864.png)
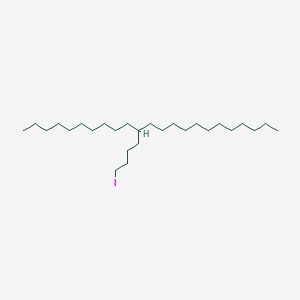
![tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14795883.png)
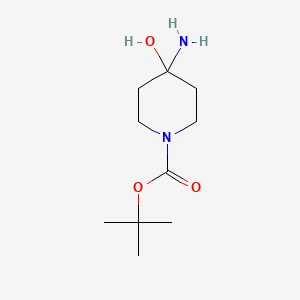
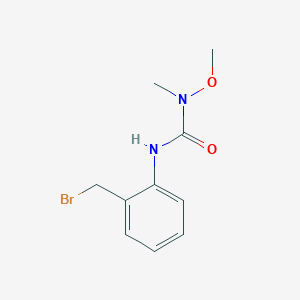
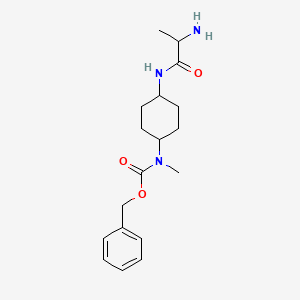
![2-amino-N-ethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14795911.png)
